molecular formula C6H12N2O B1612203 Arbidol Impurity 47 CAS No. 85237-86-1

Arbidol Impurity 47

Cat. No.: B1612203
CAS No.: 85237-86-1
M. Wt: 128.17 g/mol
InChI Key: QDEUCPLXUDTYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(methylamino)-2-butenamide is a branched amide derivative characterized by a conjugated enamide system (C=C–N–C=O). Its structure includes a methyl group on the nitrogen atom and a methylamino substituent at the β-position of the α,β-unsaturated amide backbone. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of modified nucleoside analogues, as demonstrated in alkylation reactions with pyrimidin-2-ones .

Properties

CAS No.

85237-86-1

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-methyl-3-(methylamino)but-2-enamide

InChI

InChI=1S/C6H12N2O/c1-5(7-2)4-6(9)8-3/h4,7H,1-3H3,(H,8,9)

InChI Key

QDEUCPLXUDTYOV-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)NC)/NC

Canonical SMILES

CC(=CC(=O)NC)NC

Other CAS No.

85237-86-1

Origin of Product

United States

Comparison with Similar Compounds

4-Trichloromethyl-1-[N-methyl-3-(methylamino)but-2-enamide-4-yl]pyrimidin-2(1H)-one (24a)

  • Structure: Derived from N-Methyl-3-(methylamino)-2-butenamide via N-alkylation with a trichloromethyl-substituted pyrimidin-2-one.
  • Key Differences: The pyrimidinone ring introduces aromaticity and electron-withdrawing effects due to the trichloromethyl group. Enhanced reactivity in cross-coupling or functionalization reactions compared to the parent compound.

Butanamide, 2-Acetyl-3-methyl-N-phenyl

  • Structure: Features a phenyl group instead of the methylamino substituent and includes an acetyl moiety at the α-position.
  • Key Differences :
    • Increased lipophilicity due to the phenyl group, altering solubility and bioavailability.
    • The acetyl group may stabilize the amide via conjugation, reducing hydrolysis susceptibility.
  • Applications : Used in studies exploring structure-activity relationships (SAR) of amide derivatives .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure : Contains a thiophene ring and a hydroxyl group, distinguishing it from the enamide system in the parent compound.
  • Key Differences: The hydroxyl and thiophene groups enable hydrogen bonding and π-π stacking, respectively, influencing molecular interactions. Higher polarity compared to N-Methyl-3-(methylamino)-2-butenamide, affecting solubility in aqueous media.
  • Applications : Relevant in impurity profiling of pharmaceuticals, as per USP standards .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : A benzamide derivative with an N,O-bidentate directing group.
  • Key Differences :
    • The hydroxyl and tertiary alcohol groups facilitate coordination with transition metals, enabling catalytic C–H bond activation.
    • Lacks the conjugated enamide system, reducing resonance stabilization.
  • Applications : Utilized in metal-catalyzed C–H functionalization reactions .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Features Applications/Reactivity Reference
N-Methyl-3-(methylamino)-2-butenamide α,β-Unsaturated amide, methylamino Conjugated enamide system Nucleoside analogue synthesis
Compound 24a Trichloromethyl, pyrimidinone Aromatic ring, electron-withdrawing groups Pharmacological precursors
2-Acetyl-3-methyl-N-phenylbutanamide Phenyl, acetyl Lipophilic substituents SAR studies
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, hydroxyl Polar, hydrogen-bonding capable Pharmaceutical impurity control
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-Bidentate directing group Metal-coordination sites Catalytic C–H functionalization

Research Findings and Implications

  • Reactivity: N-Methyl-3-(methylamino)-2-butenamide’s enamide system allows for regioselective alkylation, as seen in its conversion to compound 24a . In contrast, the hydroxyl group in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol makes it more prone to oxidation .
  • Solubility : The phenyl group in 2-acetyl-3-methyl-N-phenylbutanamide increases hydrophobicity, whereas the hydroxyl-containing compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit improved aqueous solubility .
  • Catalytic Utility : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its role in metal-catalyzed reactions, a feature absent in the parent compound .

Preparation Methods

Catalytic Hydrogenation and Amide Formation

  • Starting from nitro-substituted precursors, catalytic hydrogenation can reduce nitro groups to anilines, which then undergo condensation with acid derivatives to form amides.
  • For example, reduction of a nitro group on an aromatic or aliphatic precursor followed by heating with an acylating reagent can yield the desired amide intermediate.
  • Subsequent cyclization or substitution reactions under reflux conditions in high boiling solvents (e.g., Dowtherm) facilitate formation of hydroxy or chloro derivatives, which can be further converted to amides by reaction with amines.

Alkylation and Amide Coupling

  • Alkylation of amine precursors with alkyl halides (e.g., benzyl bromide) in the presence of base (potassium carbonate) and polar solvents (acetonitrile, acetone) can introduce methyl or other alkyl groups.
  • Amide bond formation can be achieved by reaction of amines with acid chlorides or esters, often catalyzed by bases or under acidic conditions to promote coupling.
  • Organolithium reagents (e.g., n-butyllithium) combined with copper(I) iodide catalysis enable addition to unsaturated amide systems, facilitating selective substitution at the 2-position of butenamide derivatives.

Biocatalytic and Enzymatic Methods

Recent advances have demonstrated the use of enzymes, particularly lyases, in the regio- and stereoselective synthesis of amino acid derivatives and related amides:

EDDS Lyase-Catalyzed Hydroamination

  • Ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) catalyzes the addition of amino groups to fumarate, an α,β-unsaturated acid, generating N-substituted aspartic acid derivatives with high stereoselectivity.
  • This enzymatic approach can be extended to methylamino-substituted amines, enabling the synthesis of N-methylated amino acid analogs.
  • The reaction proceeds under mild conditions (pH ~8.5, room temperature, anaerobic atmosphere) with high conversions (up to 94%) and isolated yields (~80%).
  • One-pot chemoenzymatic synthesis combines enzymatic hydroamination with acid-catalyzed cyclization to form pyrazolidin-3-one derivatives, structurally related to N-methylated butenamides, with excellent enantiomeric purity (>99% ee).

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Catalytic Hydrogenation + Amide Formation Nitro compound, catalytic hydrogenation, acyl chloride, reflux in Dowtherm 60-80 Not specified Suitable for aromatic and aliphatic substrates
Alkylation + Organolithium Addition Alkyl halide, K2CO3, CuI, n-BuLi, THF, low temp (-78 °C) 12-36 Not specified Enables selective substitution on butenamide backbone
EDDS Lyase-Catalyzed Hydroamination Fumarate, methylamino substrates, EDDS lyase, pH 8.5, anaerobic 80-94 >99% ee Mild conditions, high stereocontrol, one-pot synthesis possible

Detailed Research Findings

  • Catalytic Hydrogenation Route: Reduction of nitro groups on precursors to anilines followed by condensation with acyl chlorides yields intermediates that can be cyclized or chlorinated to generate reactive amide derivatives. This method is versatile but may require harsh conditions and multiple steps.

  • Organolithium-Mediated Alkylation: Use of n-butyllithium and copper(I) iodide catalysis allows for nucleophilic addition to unsaturated amides at low temperatures, producing methylamino-substituted butenamides. The method shows moderate yields and requires careful control of reaction parameters to avoid side reactions.

  • Enzymatic Synthesis via EDDS Lyase: This biocatalytic method offers a regio- and stereoselective route to N-methylamino derivatives by enzymatic addition of methylamino groups to fumarate. The process is conducted under mild, green chemistry conditions with excellent enantiomeric excess and can be integrated into one-pot chemoenzymatic sequences to yield cyclic amide derivatives with pharmaceutical relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.